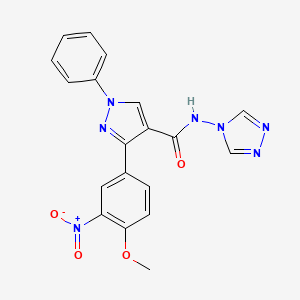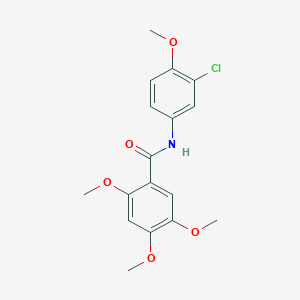![molecular formula C20H24N4O3 B3617106 N-[4-(4-ethyl-1-piperazinyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3617106.png)
N-[4-(4-ethyl-1-piperazinyl)phenyl]-3-methyl-4-nitrobenzamide
説明
N-[4-(4-ethyl-1-piperazinyl)phenyl]-3-methyl-4-nitrobenzamide, commonly known as EPPB, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has been found to be effective in blocking the activity of certain enzymes, making it a valuable tool for studying various biological processes. In
作用機序
EPPB works by inhibiting the activity of a specific enzyme called ULK1. This enzyme is involved in the regulation of autophagy, and its inhibition by EPPB leads to the suppression of autophagy. EPPB achieves this inhibition by binding to a specific site on the enzyme, thereby preventing it from carrying out its normal function.
Biochemical and Physiological Effects
The inhibition of autophagy by EPPB has been found to have a range of biochemical and physiological effects. In cancer cells, for example, the inhibition of autophagy by EPPB leads to the accumulation of damaged proteins and organelles, which can ultimately lead to cell death. In other cell types, the inhibition of autophagy by EPPB has been found to have a protective effect, preventing cell death in response to certain stressors.
実験室実験の利点と制限
One of the main advantages of EPPB as a research tool is its specificity. It has been found to inhibit the activity of ULK1 with high selectivity, making it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of EPPB is its relatively low potency, which can make it difficult to achieve complete inhibition of ULK1 in some experimental systems.
将来の方向性
There are several future directions for research involving EPPB. One area of interest is the development of more potent inhibitors of ULK1, which could provide even greater specificity and efficacy in the inhibition of autophagy. Another area of interest is the study of the role of ULK1 in other biological processes, such as inflammation and immune function. Finally, the development of more advanced methods for the delivery of EPPB to cells and tissues could enable its use in a wider range of experimental systems.
科学的研究の応用
EPPB has been used in a wide range of scientific research applications. One of its main uses is in the study of autophagy, a cellular process that involves the degradation of cellular components. EPPB has been found to inhibit the activity of a key enzyme involved in autophagy, making it a valuable tool for studying this process. It has also been used in the study of cancer, as it has been found to inhibit the growth of certain cancer cells.
特性
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-3-22-10-12-23(13-11-22)18-7-5-17(6-8-18)21-20(25)16-4-9-19(24(26)27)15(2)14-16/h4-9,14H,3,10-13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGABVIDXOLDRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-trichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3617026.png)
![N-(2-furylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3617043.png)
![5-[(2,4-dichlorobenzoyl)amino]isophthalic acid](/img/structure/B3617050.png)
![1-(4-chlorobenzyl)-8-[(2-chlorobenzyl)oxy]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3617056.png)
![ethyl 2-[(3,5-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3617076.png)
![5-bromo-2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3617085.png)
![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3617092.png)
![2-[4-chloro-2-methyl-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenoxy]acetamide](/img/structure/B3617095.png)




![5-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B3617123.png)
![6-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B3617136.png)